molecular formula C11H22N2O2 B595697 Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate CAS No. 1257294-30-6

Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate

Cat. No. B595697
CAS RN: 1257294-30-6
M. Wt: 214.309
InChI Key: WVIPEMZYPBLPQC-UHFFFAOYSA-N
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Description

Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as 1-Azetidinecarboxylic acid, 3- (methylamino)-, 1,1-dimethylethyl ester and 2-Methyl-2-propanyl 3- (methylamino)-1-azetidinecarboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate consists of a tert-butyl group attached to a carboxylate group, which is part of an azetidine ring. This ring also contains a methylamino group . The molecular weight of this compound is 200.28 .


Physical And Chemical Properties Analysis

Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 200.28 . The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3 .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(ethylaminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12-6-9-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPEMZYPBLPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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